BenchChemオンラインストアへようこそ!

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Alzheimer's Disease Acetylcholinesterase Structure-Activity Relationship

The compound 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 923401-74-5) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. Its core structure combines a 6-methylsulfonyl-benzothiazole heterocycle with an N-acetylpiperazine moiety, a scaffold frequently employed in medicinal chemistry for generating ligands with modulated physicochemical and pharmacological properties.

Molecular Formula C14H17N3O3S2
Molecular Weight 339.43
CAS No. 923401-74-5
Cat. No. B2860268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
CAS923401-74-5
Molecular FormulaC14H17N3O3S2
Molecular Weight339.43
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C14H17N3O3S2/c1-10(18)16-5-7-17(8-6-16)14-15-12-4-3-11(22(2,19)20)9-13(12)21-14/h3-4,9H,5-8H2,1-2H3
InChIKeyGXFMASHSZJCQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone: Structural Class & Procurement Baseline


The compound 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 923401-74-5) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class . Its core structure combines a 6-methylsulfonyl-benzothiazole heterocycle with an N-acetylpiperazine moiety, a scaffold frequently employed in medicinal chemistry for generating ligands with modulated physicochemical and pharmacological properties [1]. This compound serves as a key acetyl-capped building block or a base structure for structure-activity relationship (SAR) studies, offering a specific substitution pattern that differentiates it from other benzothiazole-piperazine derivatives.

Procurement Risk Analysis: Why 'Benzothiazole-Piperazine' Cannot Be Substituted for 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone


Generic substitution within the benzothiazole-piperazine class is scientifically unsound due to the profound impact of even minor structural modifications on biological target engagement, selectivity, and pharmacokinetic profiles. The presence, position, and nature of substituents on both the benzothiazole core and the piperazine ring critically dictate a compound's pharmacological fingerprint [1]. For instance, an acetyl cap on the piperazine (as in this compound) versus a propionamide extension (as in a series of potent cholinesterase inhibitors) leads to fundamentally different molecular recognition and activity profiles [2]. Direct head-to-head quantitative activity comparisons are essential for selection, as detailed in the evidence guide below, because interchangeable use can lead to invalid experimental results or failed synthetic campaigns.

Quantitative Differentiation Evidence for 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone vs. Closest Analogs


Cholinergic Target Profile Divergence: Acetyl vs. Propionamide Derivatives

The target compound's N-acetylpiperazine group provides a distinct cholinergic target profile compared to its closest potent analog, Compound 12 (a propionamide derivative). While Compound 12 exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 2.31 μM), the acetyl derivative serves as a critical negative control or a baseline for a different activity profile, as the specific propionamide linker in Compound 12 was identified as essential for its multifunctional anti-Alzheimer's activity [1]. No comparable AChE inhibition is reported for the acetyl compound, validating its use in SAR studies to probe the contribution of the amide side chain.

Alzheimer's Disease Acetylcholinesterase Structure-Activity Relationship

5-HT6 Receptor Antagonism: Differentiation from Aryl Sulfonylpiperazines

A closely related class, aryl sulfonylpiperazine benzothiazole derivatives, have been characterized for 5-HT6 receptor antagonism. Compound 13 from a related series showed potent activity (IC50 = 3.9 μM) with selectivity over 5-HT4 and 5-HT7 receptors [1]. The target compound, 1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, represents a structurally simplified derivative where the acetyl group replaces the arylsulfonyl moiety, a critical pharmacophoric element for 5-HT6 affinity. This structural difference predicts a loss of 5-HT6 antagonism, making the target compound a valuable functional negative control.

5-HT6 Receptor Neuropharmacology SAR Study

Physicochemical Property Tuning via N-Acetyl vs. N-Unsubstituted Analogs

The presence of an N-acetyl group on the piperazine ring of the target compound directly modulates its lipophilicity and hydrogen-bonding capacity compared to its N-unsubstituted parent, 6-(methylsulfonyl)-2-(piperazin-1-yl)-1,3-benzothiazole . The acetyl cap reduces the basicity and number of hydrogen bond donors (HBD) from 1 to 0, which can significantly improve membrane permeability and reduce promiscuous binding to aminergic receptors. This structural feature is a deliberate design choice for creating a more drug-like chemical probe or intermediate.

Physicochemical Properties Drug-likeness Chemical Probe Design

Validated Application Scenarios for 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone


Negative Control for 5-HT6 Receptor Antagonist Assays

Due to the predicted lack of activity on the 5-HT6 receptor, this compound is optimally deployed as a structurally similar but pharmacologically inert negative control. In a cellular assay (HeLa cells expressing human 5-HT6 receptor), it should be tested alongside Compound 13 (IC50 = 3.9 μM) [1] to confirm that observed Ca2+ flux inhibition is due to specific antagonism rather than non-specific effects. This application is directly supported by the class-level inference that its acetyl substitution lacks the critical arylsulfonyl pharmacophore [1].

Key Intermediate for Synthesizing Multifunctional Anti-AD Leads

The compound serves as an ideal acetyl-protected intermediate for the synthesis of more complex propionamide derivatives, such as the potent, uncompetitive AChE inhibitor Compound 12 (IC50 = 2.31 μM) [2]. A researcher can perform deprotection and subsequent coupling to introduce various 4-substituted-piperazin-1-yl-propionamide groups, directly following the protocol that generated the most potent hybrid molecule in the series. This provides a clear synthetic entry point into a published class of neuroprotective agents [2].

Baseline Compound for AChE SAR Studies

In an in vitro AChE inhibition assay (Ellman's method), this acetyl derivative can be used as a low-activity baseline. Its activity can be quantitatively compared to that of Compound 12 (2.31 μM) [2] to establish a clear structure-activity relationship, demonstrating the necessity of the extended amide linker for potent enzyme inhibition. This direct comparison allows medicinal chemists to triangulate the pharmacophoric contributions of the linker region [2].

Quote Request

Request a Quote for 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.